molecular formula C20H23ClN2O4S B3562669 3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide

3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B3562669
M. Wt: 422.9 g/mol
InChI Key: YIBBUYIPJSIXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide” is a chemical compound with a molecular formula of C20H24N2O4S . It is also known as 4-(1-azepanylsulfonyl)-N-(4-methoxyphenyl)benzamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an azepane ring, a sulfonyl group, a chlorobenzamide group, and a methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 388.48056 . Other properties such as boiling point, density, and solubility would need to be determined experimentally.

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, similar compounds have been found to inhibit certain proteins. For instance, a compound called AK-7, which has a similar structure, has been found to selectively inhibit SIRT2, a protein involved in various cellular processes .

Future Directions

The future research directions for this compound could involve further exploration of its potential inhibitory effects on proteins, as well as its potential applications in the treatment of diseases where these proteins play a key role . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-27-17-9-7-16(8-10-17)22-20(24)15-6-11-18(21)19(14-15)28(25,26)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBBUYIPJSIXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-(1-azepanylsulfonyl)-4-chloro-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.